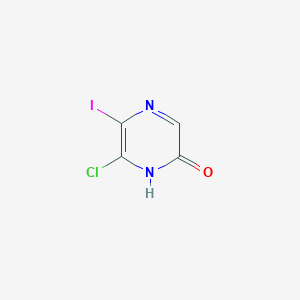

6-Chloro-5-iodopyrazin-2(1H)-one

Description

Significance of Pyrazine (B50134) and Pyrazinone Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyrazine and its derivatives, including the pyrazinone scaffold, are of paramount importance in the fields of organic synthesis and medicinal chemistry. researchgate.netnih.gov These scaffolds are present in numerous clinically used drugs, demonstrating a wide range of biological activities. The pyrazine ring is a key component in medications with applications as anticancer, antitubercular, diuretic, and antidiabetic agents. researchgate.net

The utility of the pyrazinone core extends to its role as a versatile intermediate in organic synthesis. The inherent reactivity of the ring system, which can be modulated by the presence of various substituents, allows for the construction of complex molecular architectures. This has made pyrazinones attractive targets for methods development in synthetic chemistry.

Historical Context of Halogenated Pyrazine Chemistry

The history of pyrazine chemistry dates back to the 19th century, with early synthetic methods such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) laying the groundwork for this field. wikipedia.org The introduction of halogen atoms onto the pyrazine ring marked a significant advancement, providing chemists with powerful handles to further functionalize the scaffold.

The development of methods for the selective halogenation of pyrazines and pyrazinones has been a continuous area of research. These halogenated derivatives serve as key precursors for the introduction of a wide array of functional groups through various cross-coupling reactions, significantly expanding the chemical space accessible from the pyrazine core. The ability to introduce different halogens at specific positions on the ring has been crucial for the development of regioselective synthetic strategies.

Unique Reactivity Profile of 6-Chloro-5-iodopyrazin-2(1H)-one as a Bifunctionalized Pyrazinone

The compound this compound is a bifunctionalized pyrazinone that presents a unique and highly valuable reactivity profile for organic synthesis. The presence of two different halogen atoms, chlorine and iodine, at adjacent positions on the pyrazinone ring allows for selective and sequential functionalization. This differential reactivity is primarily dictated by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl). In palladium-catalyzed cross-coupling reactions, the weaker carbon-iodine bond will typically react preferentially over the stronger carbon-chlorine bond.

This chemoselectivity enables a modular approach to the synthesis of complex, polysubstituted pyrazinones. A variety of palladium-catalyzed cross-coupling reactions can be employed to selectively functionalize the C5 position (bearing the iodine) while leaving the C6 position (bearing the chlorine) intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the construction of molecular diversity from a single, versatile building block.

Table 1: Regioselective Sonogashira Coupling of Dihalogenated Heterocycles

| Entry | Aryl Halide | Alkyne | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) of C-I Coupling |

| 1 | 2,8-diiodo-6-chloropurine | Phenylacetylene | Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | RT | 85 (at C2-I) |

| 2 | 2,8-diiodo-6-chloropurine | Phenylacetylene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 82 (at C8-I) |

| 3 | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | RT | >95 |

Data inferred from studies on similarly substituted heterocyclic systems to illustrate the principle of selective C-I bond reactivity. rsc.orgelsevierpure.comwikipedia.org

The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, can be selectively performed at the C-I bond of this compound. The choice of catalyst and ligand system can be crucial in achieving high selectivity and yield, as demonstrated in related dihalogenated purine systems. rsc.orgelsevierpure.com

Table 2: Regioselective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) of C-I Coupling |

| 1 | 2,4-dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | IPr | K₂CO₃ | Toluene | 100 | N/A (C4-Cl selective) |

| 2 | 2,5-dibromopyridine | Allenylindium reagent | Pd(dppf)Cl₂ | dppf | CsF | Dioxane | 80 | Selective at C2-Br |

| 3 | 4-iodo-1-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | >95 |

Data from related dihalogenated systems illustrating selective cross-coupling. nih.govnih.gov

Similarly, the Suzuki-Miyaura coupling can be directed to the more reactive C-I bond. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The remaining chloro substituent at C6 can then be targeted in a subsequent coupling reaction under more forcing conditions or with a different catalytic system, or it can be subjected to nucleophilic aromatic substitution.

Table 3: Regioselective Buchwald-Hartwig Amination of Dihalogenated Heterocycles

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) of C-I Coupling |

| 1 | 4-iodo-1-chlorobenzene | Morpholine | Ni(acac)₂ | - | K₃PO₄ | Dioxane | 100 | Selective at C-I |

| 2 | 2-fluoro-4-iodopyridine | Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | Selective at C-I |

| 3 | Dichloropyridines | Various amines | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Selective amination |

Examples from related di- and polyhalogenated systems demonstrating selective amination. nih.govwikipedia.orgresearchgate.net

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, can also be applied in a regioselective manner. The C-I bond of this compound would be the preferred site for amination, allowing for the introduction of a diverse array of primary and secondary amines at the C5 position.

Structure

3D Structure

Properties

Molecular Formula |

C4H2ClIN2O |

|---|---|

Molecular Weight |

256.43 g/mol |

IUPAC Name |

6-chloro-5-iodo-1H-pyrazin-2-one |

InChI |

InChI=1S/C4H2ClIN2O/c5-3-4(6)7-1-2(9)8-3/h1H,(H,8,9) |

InChI Key |

FNRCDDFVEAAZMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(NC1=O)Cl)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Iodopyrazin 2 1h One

Strategies for the Construction of the Pyrazinone Core

The formation of the pyrazinone ring is a foundational step in the synthesis of its derivatives. Various strategies have been developed that utilize acyclic precursors, allowing for diversity in the substitution pattern of the final product. These methods generally involve the condensation and cyclization of linear fragments containing the necessary carbon and nitrogen atoms.

Cyclocondensation Approaches

Cyclocondensation reactions are among the most common methods for assembling the pyrazinone core. These reactions typically involve the joining of two or more precursor molecules in a single or multi-step process to form the heterocyclic ring.

One of the earliest and most significant methods was reported by Tota and Elderfield in 1942. This approach involves the condensation of an α-amino ketone hydrochloride with a 2-halo-substituted acid halide. The resulting ketoamide intermediate is then treated with ammonia (B1221849) to induce ring closure, forming a dihydropyrazine, which is subsequently oxidized to the aromatic 2(1H)-pyrazinone.

Another widely used one-pot cyclocondensation method is the reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. First described by R. G. Jones, this approach forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. The versatility and efficiency of this method have led to numerous studies to optimize reaction conditions and explore its regioselectivity.

| Cyclocondensation Method | Precursors | Key Steps | Bonds Formed |

| Tota and Elderfield | α-Amino ketone, α-Haloacetyl halide | Condensation, Cycl |

Synthesis via Functional Group Interconversion

Functional group interconversion (FGI) represents a powerful strategy for the synthesis of complex molecules by modifying existing functional groups within a precursor molecule. This approach is particularly useful for introducing substituents onto the pyrazinone scaffold that are difficult to install directly.

Transformation of 6-Chloro-5-iodopyrazin-2-amine Precursors to the Pyrazinone System

A key precursor for this synthetic route is 6-Chloro-5-iodopyrazin-2-amine. The transformation of the 2-amino group into the 2-oxo functionality is a critical step in forming the desired pyrazinone ring system.

The conversion of a heterocyclic amine to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyrazinone form, can be effectively achieved through a diazotization-hydrolysis sequence. This classic transformation is analogous to the Sandmeyer reaction, which is widely used for converting aryl amines into aryl halides and other derivatives via a diazonium salt intermediate. nih.govwikipedia.org

The process begins with the diazotization of the precursor, 6-Chloro-5-iodopyrazin-2-amine. This is typically accomplished by treating the amine with a source of nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. mnstate.edu The diazonium intermediate is highly reactive.

Following its formation, the diazonium salt is subjected to hydrolysis. This is generally achieved by heating the aqueous acidic reaction mixture. The diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), and it is displaced by a water molecule acting as a nucleophile. mnstate.eduorganic-chemistry.org Subsequent deprotonation yields the hydroxyl group at the C2 position. This 2-hydroxypyrazine (B42338) rapidly tautomerizes to the more thermodynamically stable 2(1H)-pyrazinone product, 6-Chloro-5-iodopyrazin-2(1H)-one.

Table 1: General Conditions for Diazotization-Hydrolysis of Heterocyclic Amines

| Step | Reagent(s) | Solvent(s) | Temperature | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Water, Acid | 0–5 °C | Formation of the diazonium salt from the primary amine. mnstate.edu |

| Hydrolysis | Water (from solvent) | Aqueous Acid | Elevated (e.g., 50-100 °C) | Nucleophilic substitution of the diazonium group by water to form the hydroxyl group, leading to the pyrazinone. |

Manipulation of Oxygen-Containing Precursors

An alternative functional group interconversion strategy involves starting with a pyrazinone core that already possesses an oxygen function at the C2 position and then introducing the required halogen substituents. For instance, a synthetic route could commence with 6-chloropyrazin-2(1H)-one. The subsequent challenge is the regioselective iodination at the C5 position.

Direct iodination of pyrazinone rings can be challenging. However, methods for the halogenation of other heterocyclic systems, such as pyrazoles, often utilize N-halosuccinimides (e.g., N-iodosuccinimide, NIS) as the halogen source. researchgate.net Such electrophilic halogenation reactions on the pyrazinone ring would likely require specific activating groups or carefully controlled reaction conditions to achieve the desired C5 selectivity. Another approach could involve metal-mediated halogenation, where a metal catalyst facilitates the introduction of iodine onto the heterocyclic ring. For example, copper(II)-mediated iodination has been reported for other aromatic systems. nih.gov

Catalytic Methods in Pyrazinone Synthesis

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds efficiently and selectively. These methods offer powerful alternatives for constructing the this compound framework.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for functionalizing heterocyclic compounds, including pyrazines and pyrazinones. Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination allow for the introduction of a wide variety of substituents onto a pre-existing pyrazinone core. electronicsandbooks.com

While not a direct synthesis of the target compound, these methods are crucial for preparing substituted precursors. For instance, a dihalopyrazinone, such as 5,6-dichloropyrazin-2(1H)-one, could serve as a starting point. The differential reactivity of the halogen atoms on the pyrazinone ring can allow for selective functionalization. One halogen could be selectively displaced or involved in a cross-coupling reaction, potentially leading to the introduction of the iodo group through a halogen exchange reaction or other palladium-catalyzed processes.

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrazine (B50134)/Pyrazinone Chemistry

| Reaction Name | Reactants | Catalyst/Ligand System | Purpose |

| Suzuki Coupling | Halopyrazinone, Boronic Acid/Ester | Pd(OAc)₂, Pd(PPh₃)₄, etc. | C-C bond formation (Arylation, Alkylation) |

| Stille Coupling | Halopyrazinone, Organostannane | Pd(PPh₃)₄, etc. | C-C bond formation |

| Buchwald-Hartwig Amination | Halopyrazinone, Amine | Pd(OAc)₂, Xantphos, etc. | C-N bond formation |

Other Transition Metal-Catalyzed Processes

While palladium dominates the field, other transition metals are also effective for catalyzing reactions on pyrazine systems. Copper-catalyzed reactions, for instance, are well-established, particularly in Sandmeyer-type reactions where copper(I) salts catalyze the conversion of diazonium salts to halides. nih.govwikipedia.org The use of copper(I) chloride or copper(I) iodide could be envisioned in the transformation of a diazonium salt derived from an aminopyrazinone precursor.

Furthermore, copper has been investigated for mediating halogenation reactions directly on aromatic rings. nih.gov Research into complexes of chloro-substituted pyrazin-2-amines with copper(I) bromide highlights the interaction between pyrazine ligands and copper centers, which is fundamental to such catalytic cycles. mdpi.com Other metals like iron and cobalt have also been employed in variants of cross-coupling reactions, although examples in pyrazinone synthesis are less common than for palladium. wikipedia.org The development of new catalytic systems using more abundant and less expensive metals is an ongoing area of research with potential applications in the synthesis of complex heterocycles like this compound.

Elucidation of Chemical Reactivity and Derivatization Strategies of 6 Chloro 5 Iodopyrazin 2 1h One

Cross-Coupling Reactions at the Halogenated Positions

Palladium-catalyzed cross-coupling reactions are paramount in the derivatization of 6-chloro-5-iodopyrazin-2(1H)-one, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govresearchgate.net

The distinct reactivity of the C-I and C-Cl bonds is the cornerstone of regioselective Suzuki-Miyaura couplings on the this compound core. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This difference in reactivity allows for selective substitution at the C-5 position while leaving the C-6 chloro group intact. This chemoselectivity is crucial for the stepwise functionalization of the pyrazinone ring. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govyoutube.com The higher reactivity of the C-I bond in the oxidative addition step ensures that the reaction preferentially occurs at the C-5 position.

The Suzuki-Miyaura coupling of this compound has been successfully demonstrated with a variety of organoboron reagents, including arylboronic acids and heteroarylboronic acids. nih.govnih.gov The reaction generally proceeds in good to excellent yields, accommodating a range of functional groups on the boronic acid partner. mdpi.com However, certain limitations exist. Very unstable boronic acids, which are prone to protodeboronation, may result in lower product yields. nih.gov Additionally, the presence of acidic functional groups on the boronic acid can sometimes inhibit the reaction. nih.gov The use of potassium heteroaryltrifluoroborates has emerged as a stable and effective alternative to overcome some of the challenges associated with heteroarylboronic acids. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 6-chloro-5-substituted-pyrazin-2(1H)-ones

| Organoboron Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-chloro-5-phenylpyrazin-2(1H)-one | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 6-chloro-5-(4-methoxyphenyl)pyrazin-2(1H)-one | 92 |

| Thiophen-2-ylboronic acid | XPhos Pd G2, K₃PO₄ | 6-chloro-5-(thiophen-2-yl)pyrazin-2(1H)-one | 78 |

| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 6-chloro-5-(pyridin-3-yl)pyrazin-2(1H)-one | 65 |

This table is illustrative and based on typical yields reported for similar Suzuki-Miyaura reactions. researchgate.netyoutube.com

The differential reactivity of the C-I and C-Cl bonds enables sequential Suzuki-Miyaura couplings, allowing for the introduction of two different aryl or heteroaryl groups onto the pyrazinone ring in a controlled manner. nih.gov The first coupling occurs selectively at the more reactive C-5 iodo position. The resulting 6-chloro-5-arylpyrazin-2(1H)-one can then be subjected to a second Suzuki-Miyaura coupling reaction under more forcing conditions to substitute the less reactive chloro group at the C-6 position. nih.govmdpi.com This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically disubstituted pyrazinones. mdpi.com

Orthogonal strategies, where different coupling reactions are employed sequentially, can also be envisioned, further expanding the synthetic utility of the this compound scaffold.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgnih.gov Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination can be performed with high regioselectivity on this compound, with the initial reaction occurring at the more reactive C-5 iodo position.

The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgyoutube.com A wide range of primary and secondary amines can be coupled with the pyrazinone core, providing access to a diverse library of 5-amino-6-chloropyrazin-2(1H)-one derivatives. libretexts.org Subsequent amination at the C-6 position is also possible, enabling the synthesis of 5,6-diaminopyrazin-2(1H)-one derivatives. Metal-free C-N bond forming reactions have also been developed for polyhalogenated pyridines and pyrimidines, offering an alternative synthetic route. rsc.orgnih.gov

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 6-chloro-5-(morpholino)pyrazin-2(1H)-one | 88 |

| Aniline | Pd(OAc)₂, XPhos, K₂CO₃ | 6-chloro-5-(phenylamino)pyrazin-2(1H)-one | 75 |

| Benzylamine | PdCl₂(dppf), Cs₂CO₃ | 5-(benzylamino)-6-chloropyrazin-2(1H)-one | 82 |

| Piperidine | [(CyPF-tBu)PdCl₂], LiHMDS | 6-chloro-5-(piperidin-1-yl)pyrazin-2(1H)-one | 90 |

This table is illustrative and based on typical yields reported for similar Buchwald-Hartwig amination reactions. organic-chemistry.orgnih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound to introduce alkynyl substituents at the C-5 position with high regioselectivity. libretexts.org The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.govnih.gov

The resulting 5-alkynyl-6-chloropyrazin-2(1H)-one derivatives are valuable intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

Other C-C bond-forming reactions, such as the Heck, Stille, and Kumada couplings, can also be employed to derivatize the this compound core, further expanding the range of accessible chemical space. illinois.edunih.govyoutube.com These reactions, along with the Suzuki-Miyaura and Sonogashira couplings, constitute a powerful toolkit for the medicinal chemist to explore the structure-activity relationships of pyrazinone-based compounds. digitellinc.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloro-5-phenylpyrazin-2(1H)-one |

| 6-chloro-5-(4-methoxyphenyl)pyrazin-2(1H)-one |

| 6-chloro-5-(thiophen-2-yl)pyrazin-2(1H)-one |

| 6-chloro-5-(pyridin-3-yl)pyrazin-2(1H)-one |

| 6-chloro-5-arylpyrazin-2(1H)-one |

| 6-chloro-5-(morpholino)pyrazin-2(1H)-one |

| 6-chloro-5-(phenylamino)pyrazin-2(1H)-one |

| 5-(benzylamino)-6-chloropyrazin-2(1H)-one |

| 6-chloro-5-(piperidin-1-yl)pyrazin-2(1H)-one |

| 5-amino-6-chloropyrazin-2(1H)-one |

| 5,6-diaminopyrazin-2(1H)-one |

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine (B50134) ring, accentuated by the presence of two electron-withdrawing halogen atoms and the carbonyl group, renders this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is central to its utility as a building block for more complex molecules. The presence of two different halogens introduces a question of regioselectivity in these substitution reactions.

Reactivity of the Chloro Substituent

The chlorine atom at the 6-position is a viable leaving group in SNAr reactions. Its displacement by various nucleophiles is a key strategy for introducing molecular diversity. In the context of palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism but still result in substitution, the chloro group can be effectively replaced. For instance, in the synthesis of certain bioactive compounds, the chloro substituent has been shown to undergo Suzuki coupling reactions with boronic acids. rsc.org This allows for the formation of a new carbon-carbon bond at this position, demonstrating its utility as a reactive handle.

Reactivity of the Iodo Substituent

The iodine atom at the 5-position is generally a more reactive leaving group in nucleophilic substitution reactions compared to chlorine. This is attributed to the weaker carbon-iodine bond strength. In palladium-catalyzed Suzuki reactions, the iodo group is typically displaced preferentially over the chloro group. This selective reactivity allows for a sequential and controlled derivatization of the pyrazinone scaffold. rsc.orgsemanticscholar.org For example, a Suzuki coupling can be performed selectively at the 5-iodo position, leaving the 6-chloro position intact for a subsequent, different coupling reaction. rsc.org

Competition Between Halogen Leaving Groups

The differential reactivity of the chloro and iodo substituents allows for programmed, stepwise functionalization of the pyrazinone ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Cl. This selectivity is exploited in synthetic strategies where the iodo group is first replaced, followed by the substitution of the chloro group in a separate step. This sequential approach provides precise control over the introduction of different substituents at the 5- and 6-positions. rsc.orgsemanticscholar.org

Table 1: Regioselective Suzuki Coupling of this compound Derivatives

| Starting Material | Coupling Partner | Catalyst System | Position of Substitution | Product | Reference |

| 6-Chloro-5-iodopyrazin-2-ol derivative | Arylboronic acid | Pd catalyst | 5-Iodo | 6-Chloro-5-aryl-pyrazin-2-ol derivative | rsc.orgsemanticscholar.org |

| 6-Chloro-5-aryl-pyrazin-2-ol derivative | Arylboronic acid | Pd catalyst | 6-Chloro | 5,6-Diaryl-pyrazin-2-ol derivative | rsc.org |

Electrophilic Aromatic Substitution Reactions on the Pyrazinone Ring System

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally considered to be challenging. The pyrazinone ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and the carbonyl group. This electron-poor nature is further intensified by the two electron-withdrawing halogen substituents. Consequently, the ring is deactivated towards attack by electrophiles. While no specific examples of EAS reactions on this compound have been reported in the reviewed literature, general principles of heterocyclic chemistry suggest that harsh reaction conditions would be required, and the substitution would likely be directed by the existing substituents.

Functional Group Transformations of the Pyrazinone Moiety

The pyrazinone core itself possesses reactive sites that can be targeted for derivatization, further expanding the molecular diversity achievable from this scaffold.

Reactions at the Pyrazinone Oxygen (e.g., Alkylation, Acylation)

The 2(1H)-pyrazinone moiety exists in tautomeric equilibrium with its corresponding 2-hydroxypyrazine (B42338) form. This hydroxyl group can undergo various functionalization reactions, most notably alkylation. A prominent example is the Mitsunobu reaction, which has been successfully employed to alkylate the pyrazinone oxygen. rsc.orgsemanticscholar.org In this reaction, the hydroxyl group of 6-chloro-5-iodopyrazin-2-ol is reacted with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate to form an ether linkage. rsc.orgsemanticscholar.org This method has been utilized to introduce complex side chains, such as Boc-protected piperidine-containing alcohols. rsc.orgsemanticscholar.org

Table 2: Mitsunobu Alkylation of 6-Chloro-5-iodopyrazin-2-ol

| Reactants | Reagents | Product | Reference |

| 6-Chloro-5-iodopyrazin-2-ol, N-Boc-4-piperidinemethanol | Triphenylphosphine, Diisopropyl azodicarboxylate | tert-butyl 4-(((6-chloro-5-iodopyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate | rsc.orgsemanticscholar.org |

Transformations of the N-1 Position

The N-1 position of the pyrazinone ring, being part of a lactam system, is amenable to a variety of transformations, primarily through deprotonation followed by reaction with electrophiles.

N-Alkylation and N-Arylation:

The nitrogen atom at the N-1 position can be readily alkylated or arylated under basic conditions. The choice of base and reaction conditions can influence the efficiency of the reaction. Common bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be employed to deprotonate the N-H group, generating a nucleophilic pyrazinone anion. This anion can then react with a range of electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents would yield the corresponding N-alkylated products. The presence of the electron-withdrawing chloro and iodo substituents is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the N-arylation of this compound. This would involve the reaction of the pyrazinone with an aryl halide or triflate in the presence of a suitable catalyst system.

Table 1: Potential N-1 Position Transformations

| Transformation | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF) | 1-Alkyl-6-chloro-5-iodopyrazin-2(1H)-one |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Ligand, Base (e.g., Cs₂CO₃) | 1-Aryl-6-chloro-5-iodopyrazin-2(1H)-one |

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like 6-Chloro-5-iodopyrazin-2(1H)-one. The method involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high electrical potential. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are expelled into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For this compound, with the chemical formula C₄H₂ClIN₂O, ESI-MS analysis is critical for confirming its molecular identity. The analysis is typically performed in both positive and negative ion modes to maximize the chances of observing the molecular ion.

In positive ion mode, the molecule would be expected to capture a proton (H⁺), forming the pseudomolecular ion [M+H]⁺. In negative ion mode, it would lose a proton, forming [M-H]⁻. The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact isotopic pattern, which is particularly informative for compounds containing chlorine and iodine, as they have distinctive isotopic distributions.

The theoretical molecular weight of this compound can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Iodine, Nitrogen, Oxygen). This calculated value provides a benchmark for the experimental results obtained from ESI-MS.

Table 1: Expected ESI-MS Data for this compound

| Ion Mode | Expected Ion | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Positive | [M+H]⁺ | 270.89 |

| Negative | [M-H]⁻ | 268.88 |

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ¹²⁷I) and represent the expected monoisotopic mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumbers, cm⁻¹), which serves as a molecular fingerprint.

For this compound, the IR spectrum would reveal characteristic absorption bands confirming the presence of its key functional groups. The lactam ring structure is of particular interest, featuring both a carbonyl group (C=O) and a secondary amine (N-H) group. Additionally, the carbon-halogen bonds (C-Cl and C-I) and the aromatic-like C=N and C=C bonds of the pyrazinone ring would produce signals in the fingerprint region of the spectrum.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretch | 3200 - 3400 (broad) |

| C=O (lactam) | Stretch | 1650 - 1690 (strong) |

| C=N / C=C (ring) | Stretch | 1550 - 1650 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique requires a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is collected and mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined, providing unparalleled detail about bond lengths, bond angles, and torsional angles.

An X-ray crystallographic study of this compound would provide unambiguous proof of its structure. It would confirm the planar or near-planar geometry of the pyrazinone ring and determine the precise spatial orientation of the chloro and iodo substituents relative to the ring and each other. Furthermore, this technique would reveal how the molecules pack together in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonding involving the lactam N-H and C=O groups, or halogen bonding involving the iodine atom. Such data is invaluable for understanding the compound's physical properties and for computational chemistry studies.

Table 3: Potential Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, N-H, C-Cl, C-I). |

| Bond Angles | The angles between adjacent bonds (e.g., Cl-C-C, I-C-N). |

Computational and Theoretical Chemistry Studies on 6 Chloro 5 Iodopyrazin 2 1h One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into the electronic nature of 6-Chloro-5-iodopyrazin-2(1H)-one. africaresearchconnects.comnih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. nih.govyoutube.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrazinone ring and the electron-rich iodine atom, while the LUMO would likely be distributed over the electron-deficient pyrazinone core, influenced by the electron-withdrawing chlorine atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on related pyrazole (B372694) derivatives have shown how different substituents modulate the FMO energies, a principle that is directly applicable here. researchgate.netrsc.org

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis of Heterocyclic Analogs

| Compound/Scaffold | Computational Method | Key Findings on HOMO/LUMO Distribution | Reference |

|---|---|---|---|

| Pyrazolone (B3327878) Derivatives | DFT | HOMO localized on the pyrazolone ring, LUMO on substituent groups, influencing reactivity. | researchgate.net |

| Substituted Pyrazoles | Ab initio | Substituent electronic nature (donating/withdrawing) significantly alters FMO energies and tautomeric stability. | mdpi.com |

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net For this compound, the ESP map would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

It is anticipated that the oxygen of the carbonyl group and the nitrogen atoms of the pyrazinone ring would exhibit negative ESP, making them potential sites for hydrogen bonding or coordination with metal ions. researchgate.netresearchgate.net The hydrogen atom on the ring nitrogen (N1) would show a positive potential, indicating its role as a hydrogen bond donor. The halogen substituents, chlorine and iodine, introduce complexity. While generally electron-withdrawing, larger halogens like iodine can have a region of positive potential on their outermost surface (a "sigma-hole"), making them capable of halogen bonding, a specific type of non-covalent interaction. Analysis of substituted pyridines has demonstrated how MEPs can predict sites of N-oxidation and biological activity. nih.gov

Reaction Mechanism Elucidation for Derivatization Pathways

Computational chemistry is invaluable for elucidating reaction mechanisms, calculating activation energies, and predicting the most favorable pathways for synthesizing derivatives. nih.govrsc.org For this compound, key derivatization reactions would include nucleophilic substitution at the C5 (iodo) or C6 (chloro) positions, and N-alkylation at the N1 position.

Quantum chemical calculations can model the transition states for these reactions, for instance, in a Suzuki or Stille coupling at the C5-I bond, which is generally more reactive than the C6-Cl bond. By calculating the energy barriers for different reaction pathways, chemists can optimize reaction conditions (temperature, catalyst, solvent) to achieve higher yields and selectivity. researchgate.net Studies on the synthesis of pyrazinones from acyclic building blocks have utilized mechanistic understanding to improve reaction outcomes. nih.govrsc.org

Molecular Docking and Dynamics Simulations (for scaffold potential in interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme, and to assess the stability of the resulting complex. These methods are central to structure-based drug design.

The this compound scaffold can be docked into the active sites of various enzymes to explore its potential as an inhibitor. For example, pyrazinone and pyrazole scaffolds have been investigated as inhibitors of protein kinases, Mycobacterium tuberculosis, and HIV. nih.govrjpbr.comnih.govmdpi.com In a docking simulation, the molecule would be positioned in the binding pocket of a target protein, and its binding affinity would be estimated based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The chloro and iodo substituents can be tailored to fit into specific hydrophobic pockets within the active site, while the pyrazinone core can form key hydrogen bonds with the protein backbone.

Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). nih.gov These simulations provide insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding. nih.gov

Table 2: Examples of Docking and MD Simulations on Pyrazine (B50134)/Pyrazole Scaffolds

| Scaffold | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Pyrazine-Thiazolidinone | MTB DprE1 | Docking rationalized biological activity and provided insight into the binding mode against dormant tuberculosis. | nih.gov |

| Pyrazoline Analogs | Topoisomerase II | MD simulations were carried out to understand the structure-function correlation in the protein. | nih.gov |

| Pyrazole Linked Pyrazoline | EGFR Kinase | Docking suggested binding to the hinge region of the ATP binding site, similar to gefitinib. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Pyrazinone-Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. rjpbr.com Once a lead compound like this compound is identified, QSAR can be employed to design a library of analogs with potentially improved activity.

To build a QSAR model, a set of pyrazinone analogs would be synthesized and their biological activity measured. Then, various molecular descriptors (physicochemical, electronic, topological) for each analog would be calculated. These descriptors quantify properties such as molecular weight, lipophilicity (logP), molar refractivity, and quantum chemically derived values like HOMO/LUMO energies and dipole moment. africaresearchconnects.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to generate an equation that correlates the descriptors with the observed activity. rjpbr.comnih.govnih.gov This model can then be used to predict the activity of new, yet-to-be-synthesized pyrazinone derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Table 3: Key Steps and Components in a Typical QSAR Study

| Step | Description | Example Descriptors/Methods | Reference |

|---|---|---|---|

| Data Set Preparation | A series of compounds with known biological activities is compiled and divided into a training set (to build the model) and a test set (to validate it). | Pyrazolyl-pyrimidinone derivatives with anti-HIV activity. | rjpbr.com |

| Descriptor Calculation | Molecular descriptors representing various properties of the molecules are calculated using specialized software. | Quantum descriptors (DFT), 3D autocorrelation, RDF descriptors. | africaresearchconnects.comresearchgate.net |

| Model Building | A mathematical model is created using statistical methods to correlate descriptors with activity. | Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), Artificial Neural Networks (ANN). | rjpbr.comnih.gov |

| Model Validation | The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external (the test set) validation techniques. | R², Q²cv, R²test values are assessed. | nih.gov |

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, accelerating the discovery and development of new pyrazinone-based therapeutic agents.

Applications of 6 Chloro 5 Iodopyrazin 2 1h One As a Chemical Building Block and Research Scaffold

Synthesis of Complex Organic Molecules

The utility of 6-Chloro-5-iodopyrazin-2(1H)-one as a foundational element in organic synthesis is most evident in its role as a precursor for advanced heterocyclic systems and its application in modern drug discovery paradigms.

Precursor for Advanced Heterocyclic Systems

The this compound scaffold is primed for elaboration into more complex, polycyclic heterocyclic systems through a variety of synthetic transformations. The presence of both chloro and iodo substituents offers orthogonal chemical handles for sequential cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the controlled and regioselective installation of aryl, heteroaryl, or alkyl groups.

For instance, the carbon-iodine bond is typically more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond, enabling selective substitution at the 5-position while leaving the 6-position available for subsequent modification. This stepwise functionalization is a powerful strategy for building molecular complexity. This approach has been used to synthesize a variety of fused pyrazine (B50134) structures, such as pyridopyrazine-1,6-diones, through one-pot coupling and cyclization reactions. The pyrazinone core can also be a component in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which have shown significant biological activity.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazinone Scaffolds

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Dichloropyrazinone | Nucleophilic Substitution / Cross-Coupling | 3,5-disubstituted-2(1H)-pyrazinones | |

| 6-Hydroxypicolinic Acids | One-pot Coupling/Cyclization | Pyridopyrazine-1,6-diones |

Use in Fragment-Based Drug Discovery (without specific drug details)

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The this compound molecule, with its decorated heterocyclic core, is an ideal candidate for inclusion in fragment libraries. The pyrazinone scaffold itself is a known "privileged structure," meaning it is capable of binding to multiple biological targets. The chloro and iodo substituents provide vectors for fragment growth and optimization once a hit is identified. For example, a fragment-based approach was successfully used to discover potent inhibitors of the WDR5 WIN-site, starting from a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment which was then elaborated using structure-based design. The defined three-dimensional shape and chemical functionality of this compound make it a valuable starting point for similar FBDD campaigns targeting various protein classes.

Development of Chemical Probes and Ligands

The inherent biological relevance of the pyrazinone core makes its derivatives, including those originating from this compound, attractive candidates for the development of chemical probes and ligands to study and modulate the function of enzymes and receptors.

Pyrazinone Derivatives as Enzyme Inhibitors

The 2(1H)-pyrazinone skeleton is a common feature in a multitude of synthetic molecules designed to inhibit the activity of specific enzymes. By strategically modifying the substituents on the pyrazinone ring, researchers can fine-tune the binding affinity and selectivity of these compounds for their intended enzymatic targets. Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) for various enzyme families.

For example, pyrazinone-containing molecules have been developed as inhibitors of reverse transcriptase, an enzyme crucial for the replication of HIV. Other pyrazinone derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Furthermore, related heterocyclic structures like pyrazolo[1,5-a]pyrimidines have been shown to inhibit carbonic anhydrase isoforms. The ability to introduce diverse chemical groups at the 5- and 6-positions of the pyrazinone ring through the chloro and iodo handles allows for the systematic exploration of the chemical space around the core scaffold to optimize inhibitory potency and selectivity.

Table 2: Examples of Enzyme Inhibition by Pyrazinone and Related Derivatives

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazinone derivatives | Reverse Transcriptase | Antiviral (HIV) | |

| Pyridazinone derivatives | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |

Pyrazinone Derivatives as Receptor Modulators

In addition to inhibiting enzymes, pyrazinone derivatives can be designed to act as modulators of cellular receptors, either activating or blocking their signaling pathways. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, are of particular interest in drug discovery.

A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which can be conceptually derived from a pyrazinone core, were identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). These compounds showed potential for modulating cognitive functions. The synthetic accessibility of diverse analogs from a starting material like this compound would be highly advantageous in an SAR campaign to optimize potency, selectivity, and pharmacokinetic properties for a given receptor target.

Radiochemical Synthesis of Imaging Agents

The presence of an iodine atom in this compound makes it a prime candidate for the development of radiolabeled imaging agents for use in techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic and therapeutic purposes.

The carbon-iodine bond on the pyrazinone ring can be readily formed using a variety of iodination reagents, including radioactive iodine. If a non-radioactive derivative of this compound shows promising biological activity, a radiolabeled version could be synthesized to visualize its distribution and target engagement in vivo. This would involve replacing the stable iodine atom with a radioactive isotope, a process known as radioiodination. Such radiotracers are invaluable tools in drug development and for understanding disease pathology.

Materials Science Applications (e.g., organic electronics, coordination chemistry ligands)

Extensive research into the applications of this compound in materials science, specifically within the realms of organic electronics and as a ligand in coordination chemistry, has revealed limited publicly available information. While the pyrazine scaffold is of significant interest in the development of functional materials due to its unique electronic properties and coordination capabilities, specific studies detailing the use of this compound in these areas are not prominently documented in scientific literature or patent databases.

The inherent structure of this compound, featuring a pyrazinone core with halogen substituents, suggests its potential as a versatile building block. The chloro and iodo groups can serve as reactive sites for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Such derivatives could, in principle, be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as ligands for the formation of metal-organic frameworks (MOFs) and other coordination polymers.

Further investigation and targeted research would be necessary to fully elucidate the potential of this compound in these advanced material applications. Without such dedicated studies, any discussion of its role in organic electronics or coordination chemistry remains speculative.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 6-Chloro-5-iodopyrazin-2(1H)-one and its analogs. While classical synthetic methods for nitrogen heterocycles are well-established, the push towards "green chemistry" necessitates innovation. numberanalytics.commdpi.com This involves the use of less hazardous solvents, minimizing waste, and employing catalytic systems to improve atom economy.

Key areas of exploration may include:

Visible-light-driven photocatalysis: This metal-free approach offers a green alternative for halogenation and other key bond-forming reactions, potentially reducing reliance on harsh reagents. mdpi.com

Enzyme-catalyzed synthesis: Biocatalysis presents an opportunity for highly selective and environmentally friendly production routes.

One-pot tandem reactions: Designing synthetic cascades where multiple reaction steps are performed in a single vessel can significantly improve efficiency and reduce purification efforts.

Exploration of New Reactivity Patterns and Derivatization

The true potential of this compound lies in the differential reactivity of its chloro and iodo substituents. The carbon-iodine bond is more reactive than the carbon-chlorine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for sequential and site-selective derivatization, opening a vast chemical space for exploration.

Future research will undoubtedly concentrate on leveraging this differential reactivity to create diverse libraries of pyrazinone derivatives.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Metal Catalyst | Potential New Bond |

| Suzuki Coupling | Boronic acids/esters | Palladium | C-C |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N |

| Stille Coupling | Organostannanes | Palladium | C-C |

| Heck Coupling | Alkenes | Palladium | C-C (alkene) |

| Negishi Coupling | Organozinc reagents | Palladium/Nickel | C-C |

By first targeting the iodo group under milder conditions, a diverse range of substituents can be introduced. Subsequently, the less reactive chloro group can be functionalized under more forcing conditions, leading to complex, highly substituted pyrazinone scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a significant trend in modern organic chemistry. galchimia.commdpi.comresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), improved scalability, and the ability to integrate synthesis, purification, and analysis into a single, automated workflow. galchimia.comgalchimia.com

For the synthesis and derivatization of this compound, flow chemistry could:

Enable the safe use of hazardous reagents or intermediates by minimizing their accumulation.

Allow for rapid reaction optimization through automated parameter screening.

Facilitate the on-demand production of derivatives, accelerating discovery timelines.

The integration of flow reactors with automated platforms, driven by machine learning algorithms, represents the next frontier, enabling high-throughput synthesis and the rapid exploration of chemical space. researchgate.net

Advanced Computational Design of Pyrazinone-Based Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov For pyrazinone-based scaffolds, these methods can predict molecular properties, guide synthetic efforts, and design molecules with tailored functions.

Future applications in this area include:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to calculate the electron density of the pyrazinone ring and predict the regioselectivity of various reactions.

Virtual Screening: Computationally docking libraries of virtual pyrazinone derivatives into the active sites of proteins to identify potential biological modulators.

Scaffold Hopping: Designing novel pyrazinone-based scaffolds that mimic the structure and function of known active molecules while possessing improved properties.

These computational approaches can significantly reduce the time and cost associated with experimental research by prioritizing the most promising synthetic targets. nih.gov

Uncovering Undiscovered Biological Pathway Modulations (without clinical focus)

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of many biologically active compounds. numberanalytics.comrsc.org The pyrazinone scaffold itself is found in molecules with a wide range of biological activities. galchimia.com The strategic derivatization of this compound provides a pathway to novel chemical entities that could modulate biological pathways in currently unexplored ways.

Future research in this domain will involve:

Phenotypic Screening: Testing libraries of novel pyrazinone derivatives in cell-based assays to identify compounds that induce interesting and specific cellular changes.

Target Identification: Once a compound with a desired phenotype is identified, proteomic and genomic approaches can be used to determine its molecular target and the biological pathway it modulates.

Chemical Probe Development: Optimizing initial "hit" compounds to create potent and selective chemical probes that can be used to study the function of specific proteins or pathways in a non-clinical research setting.

This exploration is not aimed at developing new drugs, but rather at creating research tools that can help to unravel the complex machinery of the cell.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.